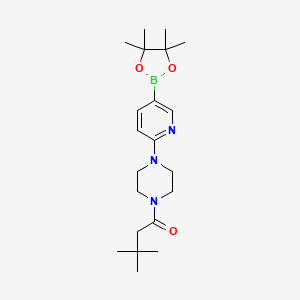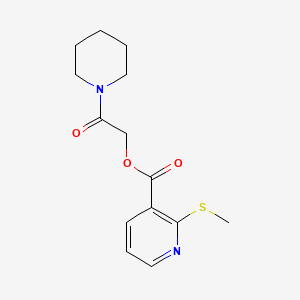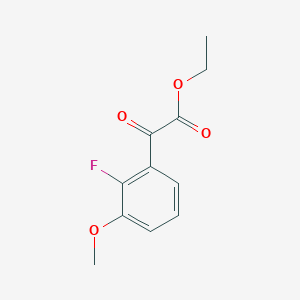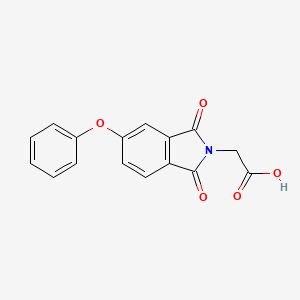
N-(3-chloro-2-methylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of N-(3-chloro-2-methylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-methylaniline, ethyl acetoacetate, and phenylhydrazine.
Formation of Triazole Ring: The key step in the synthesis is the formation of the triazole ring. This is achieved through a cyclization reaction involving the starting materials under specific reaction conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a catalyst, such as copper sulfate, and under reflux conditions. The reaction mixture is heated to a specific temperature to facilitate the formation of the triazole ring.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
N-(3-chloro-2-methylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically result in the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include halogens, alkylating agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise as a potential drug candidate due to its ability to interact with specific biological targets. It has been investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Materials Science: The compound has been explored for its potential use in the development of new materials with unique properties
Biological Research: The compound has been used as a tool in biological research to study the mechanisms of various biological processes. It has been investigated for its potential use as a probe to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to involve interactions with key signaling pathways and regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
N-(3-chloro-2-methylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a triazole ring and has been studied for its potential antibacterial activity.
N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide: This compound has been investigated for its potential use as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells.
N-(3-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide:
Eigenschaften
Molekularformel |
C18H17ClN4O |
|---|---|
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-5-ethyl-1-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H17ClN4O/c1-3-16-17(21-22-23(16)13-8-5-4-6-9-13)18(24)20-15-11-7-10-14(19)12(15)2/h4-11H,3H2,1-2H3,(H,20,24) |
InChI-Schlüssel |
NSFFDYOJJLZKOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C(=CC=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chlorophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13362751.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362755.png)

![Ethyl 3-amino-5-chloro-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carboxylate](/img/structure/B13362775.png)

![3-[6-(5-Bromo-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362783.png)

![(3R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B13362790.png)

![3-(4-Chlorophenyl)-4-(3-nitrophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B13362802.png)


![2-{[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13362822.png)
![(S)-N-(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B13362825.png)
